molecular formula C19H16ClN3O3S B12201785 N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide

Cat. No.: B12201785
M. Wt: 401.9 g/mol
InChI Key: QAOIXMLLAQHKCF-UHFFFAOYSA-N
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Description

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring substituted with a chlorine atom at the 6-position and a benzamide moiety linked to a cyclopropylsulfamoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of 6-chloroquinoline: This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the benzamide moiety: This step involves the reaction of 6-chloroquinoline with an appropriate benzoyl chloride derivative under basic conditions, such as using pyridine or triethylamine.

    Attachment of the cyclopropylsulfamoyl group: The final step involves the sulfonation of the benzamide intermediate with cyclopropylsulfonyl chloride in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Alkyl halides, aryl halides, pyridine, triethylamine

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amine derivatives

    Substitution: Alkylated or arylated quinoline derivatives

Scientific Research Applications

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The cyclopropylsulfamoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: An oxidized derivative with distinct chemical properties.

    Cyclopropylsulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic cores.

The uniqueness of this compound lies in its combination of the quinoline and cyclopropylsulfamoyl groups, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

N-(6-chloroquinolin-4-yl)-3-(cyclopropylsulfamoyl)benzamide

InChI

InChI=1S/C19H16ClN3O3S/c20-13-4-7-17-16(11-13)18(8-9-21-17)22-19(24)12-2-1-3-15(10-12)27(25,26)23-14-5-6-14/h1-4,7-11,14,23H,5-6H2,(H,21,22,24)

InChI Key

QAOIXMLLAQHKCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl

Origin of Product

United States

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